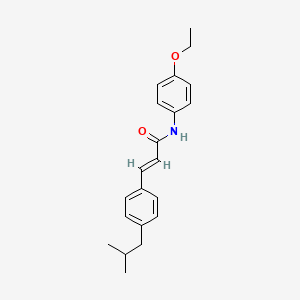

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Description

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide (CAS: 102366-73-4) is a synthetic acrylamide derivative characterized by a 4-ethoxyphenyl group attached to the amide nitrogen and a 4-(2-methylpropyl)phenyl (isobutylphenyl) moiety at the α,β-unsaturated carbonyl position. Its molecular formula is C₂₁H₂₅NO₂, with a molar mass of 323.43 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-ethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-4-24-20-12-10-19(11-13-20)22-21(23)14-9-17-5-7-18(8-6-17)15-16(2)3/h5-14,16H,4,15H2,1-3H3,(H,22,23)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYSAGKAWNJYSI-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxyaniline and 4-(2-methylpropyl)benzaldehyde.

Formation of Schiff Base: The 4-ethoxyaniline reacts with 4-(2-methylpropyl)benzaldehyde under acidic conditions to form a Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide for ethoxy group substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide has been investigated for its potential as an anti-inflammatory and anticancer agent. Its structure allows for interactions with specific biological targets, which may modulate the activity of enzymes or receptors involved in disease processes.

Case Study: Anti-inflammatory Activity

In preliminary studies, compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar effects. Such activities are crucial for developing new therapeutic strategies for inflammatory diseases.

Materials Science

Applications in Organic Electronics:

The compound's unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs) . Its molecular structure contributes to efficient charge transport and light emission, essential for developing advanced electronic materials.

Data Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Boiling Point | 510.3 ± 50.0 °C (Predicted) |

| Density | 1.084 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.43 ± 0.70 (Predicted) |

Biological Studies

Interaction Studies:

Research has focused on the compound's binding affinity with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, allowing for modifications that enhance its biological activity or alter its physicochemical properties.

Example Reaction Conditions:

- Starting Materials: Ethoxy-substituted aniline and branched alkyl phenyl ketone.

- Formation of Imine Intermediate: Condensation under acidic conditions.

- Final Amidation: Reaction with acryloyl chloride in the presence of a base.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several acrylamide derivatives, differing primarily in substituents on the aryl rings and amide groups. Below is a detailed comparison:

Key Research Findings and Pharmacological Insights

Role of the 4-Isobutylphenyl Group :

The 4-isobutylphenyl moiety, derived from ibuprofen’s pharmacophore, is associated with cyclooxygenase (COX) inhibition and anti-inflammatory activity. However, acrylamide derivatives like the target compound may exhibit modified selectivity due to the α,β-unsaturated carbonyl system, which can interact with nucleophilic residues in enzyme active sites .

Substituent Effects on Bioactivity :

- Electron-donating groups (e.g., ethoxy in the target compound) enhance solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., trifluoromethoxy in ).

- Halogenated derivatives (e.g., 3-chloro-4-fluoro in ) show improved potency in preclinical models, likely due to increased electrophilicity and stability.

Anti-Inflammatory Potential: While direct data for the target compound is lacking, structurally related compounds (e.g., Compound 2 in ) demonstrate potent NO inhibition (IC₅₀ ~17 μmol/L), comparable to the reference drug quercetin. This suggests that the target compound’s ethoxyphenyl and isobutylphenyl groups may similarly modulate inflammatory pathways.

Biological Activity

N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is a synthetic organic compound with notable potential in pharmaceutical research. Its unique structure, characterized by an ethoxy group and a branched alkyl substituent, suggests various biological activities, including anti-inflammatory and anticancer properties. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₉NO₂

- Molecular Weight : 281.36 g/mol

- CAS Number : 324562-24-5

The compound's structure contributes to its lipophilicity, which may enhance membrane penetration and bioavailability, making it a candidate for therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, allowing for modifications that can enhance its biological activity. Common methods include:

- Amidation Reactions : Combining appropriate amines with acid chlorides.

- Reflux Conditions : Utilizing solvents like dichloromethane or ethanol to facilitate reaction completion.

These methods are crucial for producing the compound efficiently while allowing for structural modifications tailored to specific biological activities.

Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Research has shown that structural analogs with similar motifs can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The proposed mechanism involves the suppression of the NF-κB signaling pathway, which is critical in inflammatory responses.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have demonstrated that derivatives of similar structures can effectively target G-quadruplexes in DNA, inhibiting telomerase activity in cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) . The antiproliferative effects are quantified by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown IC50 values ranging from 0.33 to 7.10 μM against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | Methoxy instead of ethoxy | Enhanced solubility |

| N-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-enamide | Hydroxy group present | Potentially increased reactivity |

| N-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | Dimethoxy substitution | Broader pharmacological profile |

This table illustrates how variations in functional groups can significantly affect biological activity and physicochemical properties.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity :

- Anticancer Activity Assessment :

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, and how can reaction efficiency be optimized?

Methodological Answer:

A two-step synthesis is commonly employed for analogous enamide derivatives. First, the 4-(2-methylpropyl)phenylacetic acid precursor undergoes esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester. Second, the ester reacts with a propionamide derivative (e.g., 4-ethoxyphenylpropionyl chloride) in the presence of a base (e.g., NaH) to yield the target enamide via nucleophilic acyl substitution. To improve yields:

- Use anhydrous solvents (e.g., THF) to minimize hydrolysis side reactions.

- Optimize stoichiometry (1:1.2 molar ratio of ester to amide precursor) to ensure complete conversion.

- Purify intermediates via recrystallization (e.g., using ethyl acetate/hexane) to enhance enantiomeric purity .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Expect aromatic proton signals between δ 6.8–7.4 ppm (split into doublets due to substituents) and ethoxy methyl protons at δ 1.3–1.5 ppm.

- ¹³C NMR: Carbonyl (C=O) resonance near δ 165–170 ppm and alkene carbons (C=C) at δ 120–130 ppm.

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λmax ~255 nm) and a gradient of acetonitrile/water (70:30 to 95:5) to resolve impurities. Retention times should correlate with structurally validated standards .

Advanced: How can researchers investigate the compound’s potential anti-proliferative activity, and what experimental controls are essential?

Methodological Answer:

- In Vitro Assays:

- Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%).

- Measure IC₅₀ values via dose-response curves (1–100 μM range).

- Mechanistic Studies:

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this enamide derivative?

Methodological Answer:

- Analog Synthesis: Modify substituents systematically (e.g., replace ethoxy with methoxy or tert-butoxy groups) and compare bioactivity.

- Quantitative SAR (QSAR): Use computational tools (e.g., CoMFA, Schrödinger) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ data.

- Metabolic Stability: Incubate derivatives with liver microsomes (human/rat) and analyze degradation via LC-MS. Prioritize analogs with half-lives >60 minutes .

Basic: What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer:

- Storage: Aliquot in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis.

- Handling: Use gloveboxes for hygroscopic intermediates. For bulk solids, pre-dry solvents (e.g., molecular sieves) and avoid prolonged exposure to light.

- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Model Validation: Cross-test in 3D cell cultures (e.g., spheroids) and primary cells to confirm target specificity.

- Pharmacokinetic Profiling: Compare plasma protein binding (equilibrium dialysis) and permeability (Caco-2 assays) to identify bioavailability bottlenecks.

- Data Normalization: Use Z-score transformation to account for inter-laboratory variability in assay conditions .

Basic: What solvent systems are optimal for solubility testing, and how can low aqueous solubility be addressed?

Methodological Answer:

- Solubility Screening: Test in PBS (pH 7.4), DMSO, and PEG-400. Use shake-flask method with UV quantification (λ = 255 nm).

- Formulation Strategies:

Advanced: What computational approaches are best suited for predicting metabolite formation and toxicity risks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.